molecular formula C15H18O3 B8673309 Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate CAS No. 6836-20-0

Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate

Cat. No.: B8673309
CAS No.: 6836-20-0
M. Wt: 246.30 g/mol
InChI Key: HMCZXRUEDOKTLT-UHFFFAOYSA-N
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Description

Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate is an organic compound with the molecular formula C16H20O3 This compound is characterized by its unique structure, which includes a naphthylidene moiety and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydro-1-naphthaldehyde with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include boron tribromide and dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act on enzymes or receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate is unique due to its specific structure, which combines a naphthylidene moiety with an ethyl acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

6836-20-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetate

InChI

InChI=1S/C15H18O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-10H,3-6H2,1-2H3

InChI Key

HMCZXRUEDOKTLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCCC2=C1C=C(C=C2)OC

Origin of Product

United States

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